molecular formula C6H5NO2S B3052051 3-Nitrobenzenethiol CAS No. 3814-18-4

3-Nitrobenzenethiol

Cat. No. B3052051
Key on ui cas rn: 3814-18-4
M. Wt: 155.18 g/mol
InChI Key: HBCSOCHVMJKLLO-UHFFFAOYSA-N
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Patent
US08722937B2

Procedure details

(Cashman, J. R. et al. Chem. Res. Toxicol., 1989, 2:392-399). To a solution of m-nitrobenzene disulfide (300 mg, 0.97 mmol) in anhydrous THF (2 mL) was added solid NaBH4 (140 mg, 3.4 mmol) in small portions. The resulting mixture was stirred at room temperature under an inert atmosphere. After 2 hr, the reaction mixture was cooled in an ice bath, and then about 5 mL of ice water was added to the mixture. The resulting mixture was acidified with HCl (1 M), then extracted with CH2Cl2 (10 mL). The organic layer was then washed with water (10 mL), then brine (10 mL), dried over MgSO4, and concentrated in vacuo to give 43 (248 mg, 83%) as a pale yellow oil. 1H NMR (CDCl3, 400 MHz): δ 8.10 (d, J=2.0 Hz, 1H); 7.97 (dd, J=8.0, 2.0 Hz, 1H); 7.54 (d, J=8.0 Hz, 1H); 7.38 (t, J=8.0 Hz, 1H); 3.68 (s, 1H); 13C NMR (CDCl3, 100 MHz): δ 134.9, 130.0=, 123.9, 120.7.
Name
m-nitrobenzene disulfide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]12S[CH:9]1[CH:8]=[CH:7][CH:6]1[S:11][CH:5]21)([O-:3])=[O:2].[BH4-].[Na+].Cl>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]([SH:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
m-nitrobenzene disulfide
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C12C3C(C=CC1S2)S3
Name
Quantity
140 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
5 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (10 mL)
WASH
Type
WASH
Details
The organic layer was then washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (10 mL), dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 164.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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